molecular formula C7H13N3 B1428978 1-(1-ethyl-1H-imidazol-2-yl)ethanamine CAS No. 1344296-03-2

1-(1-ethyl-1H-imidazol-2-yl)ethanamine

Cat. No. B1428978
M. Wt: 139.2 g/mol
InChI Key: SMYLQNPARGATRV-UHFFFAOYSA-N
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Description

“1-(1-ethyl-1H-imidazol-2-yl)ethanamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives often involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Process : 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine has been synthesized through a process involving Michael addition with imidazole, followed by hydrazinolysis, Curtius rearrangement, and hydrolysis. This process yields an overall 72% yield, indicating an efficient synthesis pathway (Y. Ri-sheng, 2010).

  • Structural Characterization : The compound has been structurally characterized in various studies, contributing to the understanding of its chemical properties and potential applications. For example, the crystal structures of certain derivatives have been analyzed to understand their interactions and bonding patterns (A. Zhu et al., 2012).

Biological Applications

  • Antimicrobial Activity : Certain derivatives of 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (R. Rajkumar et al., 2014).

  • DNA Binding and Nuclease Activity : Copper(II) complexes of derivatives have demonstrated good DNA binding propensity and nuclease activity. These findings suggest potential applications in genetic studies and therapeutic interventions (Pankaj Kumar et al., 2012).

  • Histamine H1-Receptor Agonism : Nα-Imidazolylalkyl derivatives of the compound have been evaluated as histamine H1-receptor agonists. Their partial agonism at contractile H1-receptors indicates potential applications in the treatment of allergic reactions and related conditions (Sonja Menghin et al., 2003).

Chemical Applications

  • Corrosion Inhibition : Imidazoline derivatives, including those related to 1-(1-Ethyl-1H-imidazol-2-yl)ethanamine, have been synthesized and assessed for their corrosion inhibition properties on carbon steel. This research indicates the compound's potential use in corrosion protection, especially in industrial settings (D. Wahyuningrum et al., 2008).

properties

IUPAC Name

1-(1-ethylimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYLQNPARGATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-imidazol-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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